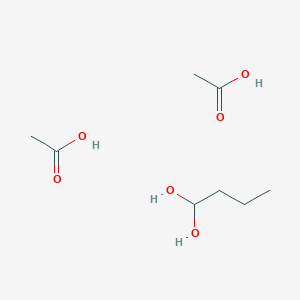
Acetic acid--butane-1,1-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–butane-1,1-diol (2/1) is a chemical compound formed by the combination of acetic acid and butane-1,1-diol in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid–butane-1,1-diol (2/1) can be synthesized through esterification, a reaction in which acetic acid reacts with butane-1,1-diol in the presence of a mineral acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester and water . The reaction is reversible, and the removal of water can drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid–butane-1,1-diol (2/1) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–butane-1,1-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid–butane-1,1-diol (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid–butane-1,1-diol (2/1) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and butane-1,1-diol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–butane-1,2-diol: Similar in structure but with different positional isomers of the diol.
Butane-1,4-diol: Another diol with different chemical properties and applications.
Uniqueness
Acetic acid–butane-1,1-diol (2/1) is unique due to its specific ester linkage and the resulting chemical properties
Properties
CAS No. |
29949-17-5 |
|---|---|
Molecular Formula |
C8H18O6 |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
acetic acid;butane-1,1-diol |
InChI |
InChI=1S/C4H10O2.2C2H4O2/c1-2-3-4(5)6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4) |
InChI Key |
KLJYIZMAOTVKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















